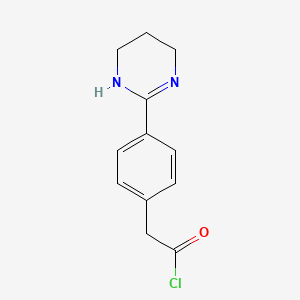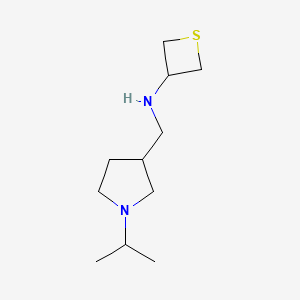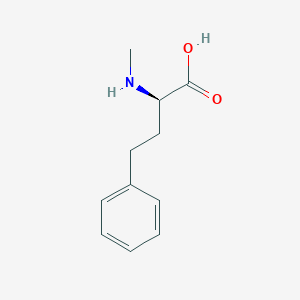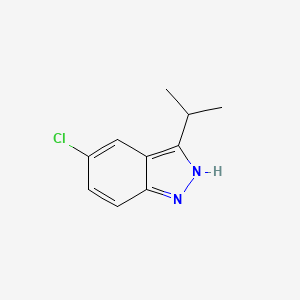![molecular formula C8H5Cl2NS B12976977 2,3-Dichloro-5-methylthieno[3,2-b]pyridine CAS No. 170861-46-8](/img/structure/B12976977.png)
2,3-Dichloro-5-methylthieno[3,2-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-5-methylthieno[3,2-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by the presence of chlorine atoms at the 2 and 3 positions, and a methyl group at the 5 position on the thieno[3,2-b]pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-methylthieno[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with sulfur and phosphorus pentachloride to form the thieno[3,2-b]pyridine ring. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
2,3-Dichloro-5-methylthieno[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in ether solvents.
Substitution: Sodium hydride, potassium carbonate; reactions often carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives depending on the reagents and conditions used .
科学的研究の応用
2,3-Dichloro-5-methylthieno[3,2-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in drug discovery, particularly as a scaffold for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
作用機序
The mechanism of action of 2,3-Dichloro-5-methylthieno[3,2-b]pyridine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or antifungal effects. The exact pathways and molecular targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2,3-Dichloropyridine: Similar in structure but lacks the thieno ring, leading to different chemical properties and applications.
5-Methylthieno[3,2-b]pyridine:
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a methyl group, resulting in different electronic properties.
Uniqueness
2,3-Dichloro-5-methylthieno[3,2-b]pyridine is unique due to the combination of chlorine atoms and a methyl group on the thieno[3,2-b]pyridine ring.
特性
CAS番号 |
170861-46-8 |
|---|---|
分子式 |
C8H5Cl2NS |
分子量 |
218.10 g/mol |
IUPAC名 |
2,3-dichloro-5-methylthieno[3,2-b]pyridine |
InChI |
InChI=1S/C8H5Cl2NS/c1-4-2-3-5-7(11-4)6(9)8(10)12-5/h2-3H,1H3 |
InChIキー |
CPOSPVWFQIHHLB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)SC(=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5-(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12976901.png)





![(R)-3-Amino-6,8-difluoro-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B12976921.png)
![6-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B12976927.png)






